molecular formula C15H22N2O B14942401 N-(2,4-dimethylphenyl)-1-ethylprolinamide

N-(2,4-dimethylphenyl)-1-ethylprolinamide

Cat. No.: B14942401
M. Wt: 246.35 g/mol
InChI Key: AFRBFVGGGNKGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-1-ethylprolinamide is an organic compound belonging to the class of amides It is characterized by the presence of a prolinamide group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-ethylprolinamide typically involves the reaction of 2,4-dimethylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with proline to yield the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-ethylprolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-ethylprolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-ethylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N-methylformamidine
  • 2,4-dimethylaniline

Uniqueness

N-(2,4-dimethylphenyl)-1-ethylprolinamide is unique due to its specific structural features, such as the presence of both a prolinamide group and a 2,4-dimethylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-4-17-9-5-6-14(17)15(18)16-13-8-7-11(2)10-12(13)3/h7-8,10,14H,4-6,9H2,1-3H3,(H,16,18)

InChI Key

AFRBFVGGGNKGJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.